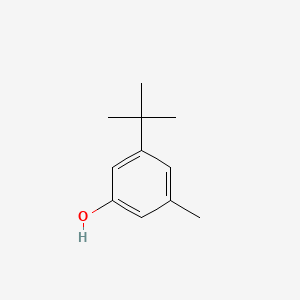

3-Tert-butyl-5-methylphenol

説明

Structure

3D Structure

特性

IUPAC Name |

3-tert-butyl-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOISCPZYGOECQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197640 | |

| Record name | 5-tert-Butyl-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4892-31-3 | |

| Record name | 3-tert-Butyl-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4892-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl-m-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004892313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-tert-Butyl-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-TERT-BUTYL-M-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVG6AEG5R8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Tert Butyl 5 Methylphenol and Its Direct Precursors/derivatives

Strategies for Selective tert-Butylation of Phenolic Rings

The introduction of a bulky tert-butyl group onto a phenolic ring, such as that of m-cresol (B1676322), is a critical step in the synthesis of 3-tert-butyl-5-methylphenol. The regioselectivity of this alkylation is paramount to achieving high yields of the desired product.

Catalytic Alkylation Approaches

Solid acid catalysts, particularly zeolites, have emerged as highly effective and environmentally benign alternatives to traditional homogeneous catalysts for the tert-butylation of phenols. academie-sciences.frresearchgate.net These materials offer advantages such as high activity, selectivity, and reusability. academie-sciences.frresearchgate.net

Zeolites, with their well-defined pore structures and tunable acidity, play a crucial role in directing the regioselective alkylation of phenols. academie-sciences.frmdpi.com The shape-selective nature of zeolites can favor the formation of specific isomers.

Hβ Zeolite: Hβ zeolite has been demonstrated as an effective catalyst for the synthesis of 2-tert-butyl-5-methylphenol from m-cresol and a suitable alkylating agent. google.com The reaction can be carried out under relatively mild conditions, at temperatures ranging from 50 to 180°C and under normal pressure. google.com The silica-to-alumina ratio of the Hβ zeolite, typically between 5 and 40, is a key parameter influencing its catalytic activity. google.com Studies have shown that Hβ zeolite exhibits high activity in the alkylation of phenols with tert-butyl alcohol. researchgate.netacs.org

Mesoporous HAlMCM-41: Mesoporous aluminosilicate (B74896) molecular sieves, such as HAlMCM-41, have also been investigated for the tert-butylation of m-cresol. niscpr.res.in These materials possess a larger pore size compared to microporous zeolites, which can be advantageous for the diffusion of bulky reactants and products. mdpi.com In the vapor-phase tert-butylation of phenol (B47542), mesoporous H-AlMCM-41 has been shown to yield p-tert-butyl phenol as the major product with high selectivity. researchgate.net However, for the synthesis of this compound (which is 2-tert-butyl-5-methylphenol), the reaction conditions and catalyst properties must be carefully optimized. One study on the t-butylation of m-cresol over mesoporous Al-MCM-41 found that at a specific feed ratio, 2-t-butyl-5-methyl phenol was the sole ring alkylated product. niscpr.res.in

| Catalyst | Alkylating Agent | Temperature (°C) | Key Findings | Reference |

| Hβ Zeolite | Tert-butyl alcohol, Methyl tert-butyl ether, or Isobutyl alcohol | 50-180 | High conversion and selectivity for 2-tert-butyl-5-methylphenol. | google.com |

| Mesoporous Al-MCM-41 | t-butyl alcohol | 250-400 | Formation of 2-t-butyl-5-methyl phenol as the only ring alkylated product at a 1:2 m-cresol to t-butyl alcohol mole ratio. | niscpr.res.in |

The choice of the alkylating agent is crucial in the synthesis of this compound. Tertiary butyl alcohols and their corresponding ethers are commonly employed for this purpose.

Tertiary Butyl Alcohol (TBA): Tert-butyl alcohol is a widely used alkylating agent in the presence of acid catalysts for the tert-butylation of phenols. smolecule.com The reaction of m-cresol with tert-butyl alcohol over a suitable catalyst, such as Hβ zeolite, can yield 2-tert-butyl-5-methylphenol. google.com The molar ratio of the alkylating agent to m-cresol is a critical parameter that influences the reaction outcome. google.comniscpr.res.in

Methyl Tertiary Butyl Ether (MTBE): Methyl tert-butyl ether can also serve as an alkylating agent for the synthesis of 2-tert-butyl-5-methylphenol using Hβ zeolite as a catalyst. google.com

The selection between tertiary butyl alcohol and its ethers can depend on various factors, including reaction conditions, catalyst type, and desired product selectivity.

Synthesis from Biomass-Derived Feedstocks

The conversion of renewable biomass resources into valuable chemicals is a cornerstone of sustainable chemistry. Lignin (B12514952), a complex aromatic polymer found in plant cell walls, represents a significant and underutilized source of phenolic compounds.

Depolymerization of Lignin for Selective Production of Hindered Phenols

The selective depolymerization of lignin to produce specific, high-value phenolic compounds, including hindered phenols like this compound, is an area of active research. This approach offers a green alternative to conventional synthetic routes that rely on fossil fuel-based feedstocks.

The catalytic breakdown of the complex ether and carbon-carbon linkages within the lignin structure is essential for obtaining monomeric phenolic units. Various catalytic systems are being explored for this purpose.

While direct synthesis of this compound from lignin depolymerization is a complex challenge due to the heterogeneous nature of lignin, research into selective catalytic processes is ongoing. The development of catalysts that can cleave specific bonds in the lignin polymer while simultaneously promoting alkylation reactions could pave the way for the direct production of hindered phenols. Molybdenum disulfide (MoS₂) has been investigated as a catalyst for the hydrodeoxygenation of lignin-derived compounds, a key step in upgrading biomass to chemical feedstocks. The precise mechanisms for selective production of a specific hindered phenol like this compound from lignin are still under investigation and represent a frontier in catalysis research.

Multi-Step Synthesis Strategies for Complex Derivatives

The synthesis of complex molecules derived from the this compound scaffold often requires multi-step strategies that introduce functional groups in a controlled and regioselective manner. These strategies are crucial for building molecules with specific properties for various applications in materials science and fine chemical synthesis. Key approaches include the functionalization of phenolic precursors through formylation and the utilization of dihalogenated intermediates as versatile building blocks.

The introduction of an aldehyde group ortho to the hydroxyl group on a phenol ring is a significant transformation, yielding o-hydroxybenzaldehydes (salicylaldehydes). These derivatives are valuable intermediates for synthesizing Schiff bases, metal complexes, and other complex heterocyclic structures. Various classical and modified formylation reactions are employed to achieve this, with the choice of method depending on the substitution pattern of the phenolic precursor and the desired regioselectivity. uio.no

For precursors related to this compound, a common starting material is 4-tert-butyl-2-methylphenol. Formylation of this compound introduces an aldehyde group at the position ortho to the hydroxyl group, leading to the formation of 5-tert-butyl-2-hydroxy-3-methylbenzaldehyde. google.comthieme-connect.de

One of the most frequently used methods for the ortho-formylation of phenols is the Duff reaction . This reaction typically involves heating the phenol with hexamine (hexamethylenetetramine) in an acidic medium like glacial acetic acid or trifluoroacetic acid. thieme-connect.deresearchgate.net The reaction proceeds through the formation of an iminium ion intermediate, which acts as the electrophile, followed by hydrolysis to yield the aldehyde. While effective for many electron-rich phenols, the yields can be moderate, and the reaction conditions can be harsh. uio.noscribd.com

Another significant method is the Vilsmeier-Haack reaction , which uses a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This method is highly effective for electron-rich aromatic and heteroaromatic compounds. thieme-connect.de

The following table summarizes a specific example of a formylation reaction to produce a derivative of this compound.

| Phenolic Precursor | Formylation Method | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-tert-butyl-2-methylphenol | Duff Reaction | Hexamine (urotropin), Glacial Acetic Acid (AcOH), 130 °C, 3 hours | 5-tert-butyl-2-hydroxy-3-methylbenzaldehyde | Not specified in source | thieme-connect.de |

This formylated derivative, 5-tert-butyl-2-hydroxy-3-methylbenzaldehyde, can be further elaborated. For instance, it can undergo oxidation to form the corresponding catechol, 5-tert-butyl-3-methylcatechol, which is another important chemical intermediate. google.com

The introduction of halogen atoms onto the phenolic ring provides synthetic handles for further functionalization. Dihalogenated phenols are particularly useful precursors for creating complex derivatives through reactions such as hydrolysis, nucleophilic substitution, and metal-catalyzed cross-coupling reactions.

A synthetic route to derivatives of this compound can proceed through a halogenated intermediate. For example, a method has been described for producing 5-tert-butyl-3-methylcatechol that involves the hydrolysis of 2-halo-4-tert-butyl-6-methylphenol. google.com In this strategy, the halogen atom, introduced ortho to the hydroxyl group, is subsequently replaced by a second hydroxyl group under specific reaction conditions. This transformation highlights the utility of halogenation as a method to control the position of incoming functional groups.

The presence of halogens allows for a variety of subsequent transformations:

Hydrolysis: As mentioned, a halogen can be substituted by a hydroxyl group to form catechols or other polyphenolic structures. google.com

Cross-Coupling Reactions: Halogenated phenols can participate in Suzuki, Heck, or Sonogashira reactions to form new carbon-carbon bonds, enabling the attachment of aryl, alkyl, or alkynyl groups.

Nucleophilic Aromatic Substitution (SNAAr): Under certain conditions, especially with activating groups present, halogens can be displaced by various nucleophiles to introduce amino, alkoxy, or thioether functionalities.

The following table outlines a synthetic pathway utilizing a halogenated phenol to generate a key intermediate.

| Halogenated Precursor | Reaction Type | Key Transformation | Product | Reference |

|---|---|---|---|---|

| 2-halo-4-tert-butyl-6-methylphenol | Hydrolysis | Replacement of the ortho-halogen with a hydroxyl group | 5-tert-butyl-3-methylcatechol | google.com |

The strategic use of dihalogenated phenols thus opens a pathway to a diverse range of complex derivatives that would be difficult to access through direct substitution on the parent phenol. The ability to selectively introduce and then transform these halogen substituents is a cornerstone of modern multi-step organic synthesis.

Chemical Reactivity and Transformation Pathways of 3 Tert Butyl 5 Methylphenol Analogues

Electrophilic Aromatic Substitution (EAS) Reactions

The nitration of sterically hindered phenols, such as analogues of 3-tert-butyl-5-methylphenol, is a well-studied area of organic chemistry that often leads to the formation of nitrodienones as discrete intermediates. cdnsciencepub.com This phenomenon is a specific instance of ipso nitration, where the electrophile attacks a substituted position on the aromatic ring. cdnsciencepub.com

In the case of 3,5-di-tert-butylphenol (B75145), nitration in acetic anhydride (B1165640) initially yields 3,5-di-tert-butyl-6-nitrocyclohexa-2,4-dienone. This intermediate can then rearrange to form 3,5-di-tert-butyl-2-nitrophenol. Further nitration can occur, leading to the formation of 3,5-di-tert-butyl-2,4-dinitrocyclohexa-2,5-dienone, which subsequently rearranges to 3,5-di-tert-butyl-2,6-dinitrophenol. cdnsciencepub.com The formation of 3,5-di-tert-butyl-4-nitrocyclohexa-2,5-dienone has also been observed as an intermediate in this reaction sequence. cdnsciencepub.com The relative stability of these nitrodienone intermediates is influenced by steric factors, which can affect the transition state barriers for deprotonation. cdnsciencepub.com

The reaction conditions can significantly influence the product distribution. For instance, nitration of 3,5-di-tert-butylphenoxyacetic acid in a mixture of acetic anhydride and chloroform (B151607) at low temperatures (-60°C) selectively produces 3,5-di-tert-butyl-2-nitrophenoxyacetic acid, with no evidence of the isomeric 4-nitro acid. cdnsciencepub.com This selectivity is attributed to the increased steric hindrance at the 4-position, which is flanked by two tert-butyl groups. cdnsciencepub.com

The table below summarizes the nitration products observed for various hindered phenols.

| Starting Material | Nitrating Agent/Conditions | Major Products |

| 3,5-di-tert-butylphenol | Acetic anhydride | 3,5-di-tert-butyl-6-nitrocyclohexa-2,4-dienone, 3,5-di-tert-butyl-2-nitrophenol, 3,5-di-tert-butyl-2,4-dinitrocyclohexa-2,5-dienone, 3,5-di-tert-butyl-2,6-dinitrophenol cdnsciencepub.com |

| 3,5-di-tert-butylphenoxyacetic acid | Acetic anhydride/Chloroform, -60°C | 3,5-di-tert-butyl-2-nitrophenoxyacetic acid cdnsciencepub.com |

| 2,3,6-trimethylphenol | Not specified | 4-nitro-2,5-dienones cdnsciencepub.com |

| 2,3,5,6-tetramethylphenol | Not specified | 4-nitro-2,5-dienones cdnsciencepub.com |

The halogenation of hindered phenols is another important electrophilic aromatic substitution reaction. The regioselectivity of this reaction is influenced by both electronic and steric factors. nih.govstackexchange.com Generally, the bulky substituents on the phenol (B47542) ring direct the incoming halogen to the less sterically hindered positions.

For example, the bromination of 2,6-di-tert-butylphenol (B90309) with a reagent system of phenyliodine(III) diacetate (PIDA) and aluminum bromide (AlBr₃) yields the para-brominated product, 4-bromo-2,6-di-tert-butylphenol, in 62% yield. nih.gov This demonstrates the typical para-regioselectivity observed in the halogenation of hindered phenols. nih.gov The yield of the halogenated product tends to decrease as the steric hindrance of the substituents on the phenolic core increases. nih.gov

The reactivity of phenolic compounds with halogens like bromine and chlorine can proceed through either electrophilic aromatic substitution (EAS) or electron transfer (oxidation) pathways. nih.gov For many simple phenols, EAS is the dominant mechanism. nih.gov The reaction rates for bromination are typically much higher than for chlorination. researchgate.net

The table below provides examples of halogenation products for hindered phenols.

| Starting Material | Halogenating Agent/Conditions | Major Product(s) | Yield |

| 2,6-di-tert-butylphenol | PIDA/AlBr₃ | 4-bromo-2,6-di-tert-butylphenol nih.gov | 62% nih.gov |

| 2,6-dimethylphenol | PIDA/AlBr₃ | 4-bromo-2,6-dimethylphenol nih.gov | 57% nih.gov |

| Phenol | Bromine water | 2,4,6-tribromophenol | Quantitative |

| p-hydroxybenzoic acid | Bromine | Brominated derivatives (EAS) nih.gov | - |

Oxidation Chemistry and Radical Formation

Hindered phenols are well-known for their ability to form stable phenoxy radicals upon oxidation. oup.comresearchgate.net The steric bulk of the substituents, typically in the ortho positions, plays a crucial role in stabilizing these radicals by preventing dimerization and other subsequent reactions. vurup.sk The initial step in the oxidation of a hindered phenol is the abstraction of the hydrogen atom from the hydroxyl group, which can be achieved using various oxidizing agents such as lead dioxide (PbO₂) or alkaline ferricyanide. oup.comgoogle.com

Electron spin resonance (ESR) spectroscopy is a powerful technique for studying these phenoxy radicals, providing information about their structure and stability. oup.comamanote.com For instance, the oxidation of 2,4,6-tri-t-butylphenol with DPPH (2,2-diphenyl-1-picrylhydrazyl) in the absence of air leads to the formation of the stable 2,4,6-tri-t-butylphenoxy radical, which can be readily detected by ESR. cdnsciencepub.com The stability of these radicals is a key factor in the antioxidant activity of hindered phenols. researchgate.net

The phenoxy radicals generated from the oxidation of hindered phenols can undergo various coupling and dimerization reactions. The specific products formed depend on the structure of the starting phenol and the reaction conditions.

One common reaction is the formation of stilbenequinones. For example, the oxidation of 2,6-di-tert-butyl-4-methylphenol can lead to the formation of 3,3',5,5'-tetra-tert-butyl-4,4'-stilbenequinone. google.comahmadullins.com This process is believed to involve the initial formation of a phenoxy radical, which can then isomerize to a hydroxybenzyl radical. Dimerization of these radicals ultimately leads to the stilbenequinone structure. ahmadullins.com

Another important class of products arising from the oxidative coupling of hindered phenols are biphenyl (B1667301) derivatives. For instance, the oxidative coupling of 2-tert-butyl-4-chloro-5-methylphenol using di-tert-butyl peroxide under microwave heating conditions can produce 3,3'-di-tert-butyl-5,5'-dichloro-6,6'-dimethylbiphenyl-2,2'-diol. figshare.com

The formation of bis(phenol)methanes is also possible, often through reactions involving formaldehyde (B43269) or its equivalents, where two phenol units are linked by a methylene (B1212753) bridge. An example is Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane.

The table below summarizes some of the dimerization products obtained from hindered phenols.

| Starting Phenol | Oxidizing Agent/Conditions | Dimerization Product |

| 2,6-di-tert-butyl-4-methylphenol | Hydrogen peroxide/Potassium iodide | 3,3',5,5'-tetra-tert-butyl-4,4'-stilbenequinone ahmadullins.com |

| 2,6-di-tert-butylphenol | Oxygen/Base | 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone researchgate.net |

| 2-tert-butyl-4-chloro-5-methylphenol | Di-tert-butyl peroxide/Microwave | 3,3'-di-tert-butyl-5,5'-dichloro-6,6'-dimethylbiphenyl-2,2'-diol figshare.com |

| Phenylpropenoid derivatives | Electrochemical oxidation | Quinone methide dimers nih.gov |

The primary mechanism by which hindered phenols act as antioxidants is through radical scavenging. vurup.skrsc.org This process involves the donation of a hydrogen atom from the phenolic hydroxyl group to a reactive radical species, such as a peroxyl radical (ROO•). This hydrogen atom transfer (HAT) results in the formation of a relatively stable phenoxy radical and a non-radical product. vurup.skrsc.org

The stability of the resulting phenoxy radical is crucial for the antioxidant efficacy. The bulky substituents on the phenol ring sterically hinder the radical, preventing it from initiating new oxidation chains. vurup.sk This stabilized phenoxy radical can then react with a second radical, effectively terminating the radical chain reaction. rsc.org

The antioxidant activity of a hindered phenol is influenced by several factors, including:

The stability of the phenoxy radical formed after hydrogen donation. researchgate.net

The rate at which the phenol can donate a hydrogen atom. researchgate.net

The number of radicals that a single phenol molecule can scavenge. csic.es

Recent studies have also explored the antioxidant properties of dimers derived from hindered phenols, such as quinone methide dimers. Surprisingly, these dimers, which lack the traditional phenolic hydroxyl group, can exhibit even greater radical-trapping activity than their parent phenols. The proposed mechanism involves the homolysis of a weak central carbon-carbon bond in the dimer, which generates persistent phenoxy radicals that can then trap peroxyl radicals. rsc.org

Reductive Transformations

Stereoselective Hydrogenation Using Supported Metal Catalysts (e.g., Rhodium on Charcoal in Supercritical Carbon Dioxide)

The hydrogenation of phenolic compounds is a critical industrial process for synthesizing cyclohexanols and cyclohexanones, which are key intermediates for materials like Nylon-6 and Nylon-66. nih.gov The stereoselectivity of this reaction is of paramount importance, and significant research has been dedicated to controlling the diastereomeric outcome.

The use of supported metal catalysts, particularly rhodium on charcoal (Rh/C), has shown high activity for the ring hydrogenation of phenols. rsc.orgresearchgate.net When conducted in supercritical carbon dioxide (scCO2), this catalytic system offers several advantages, including enhanced mass transfer and increased catalyst activity. scispace.com The unique properties of scCO2, such as its tunable density and high solubility of hydrogen, create a favorable environment for stereoselective hydrogenation. researchgate.net

Specifically, the hydrogenation of 3-tert-butylphenol (B181075) over a charcoal-supported rhodium catalyst in supercritical carbon dioxide has been reported to proceed stereoselectively. sigmaaldrich.com This method provides a pathway to substituted cyclohexanols with a high degree of control over the stereochemistry. nih.gov The combination of a rhodium catalyst with scCO2 as the solvent has been effective for the stereoselective ring hydrogenations of various aromatic compounds at relatively low temperatures, often leading to higher catalyst activities and cis selectivities compared to reactions in conventional organic solvents. researchgate.net

For instance, the hydrogenation of m-tert-butylphenol using a [Rh(COD)Cl]2 catalyst can yield 3-tert-butylcyclohexanol. nih.gov While this particular reaction showed a cis:trans ratio of 66:34, the diastereoselectivity can often be influenced by the choice of catalyst and support. nih.gov Palladium on alumina, for example, has been shown to increase the cis selectivity in similar hydrogenations. nih.gov The ability to switch the diastereoselectivity to favor the cis-isomers without significant hydrogenolysis is a key advantage of using specific rhodium-based catalysts. nih.gov

Table 1: Hydrogenation of tert-Butylphenol Analogues

| Substrate | Catalyst | Solvent | Product | Diastereomeric Ratio (cis:trans) | Reference |

| m-tert-Butylphenol | [Rh(COD)Cl]2 | iPrOH | 3-tert-butylcyclohexanol | 66:34 | nih.gov |

| p-tert-Butylphenol | [Rh(COD)Cl]2 | iPrOH | 4-tert-butylcyclohexanol | High d.r. | nih.gov |

| 3-tert-Butylphenol | Rh/C | scCO2 | Substituted cyclohexanol | Stereoselective | sigmaaldrich.com |

This table summarizes the outcomes of hydrogenation reactions on different tert-butylphenol analogues, highlighting the catalyst, solvent, and resulting stereoselectivity where reported.

Reactions with Nitrogen-Containing Compounds

The phenolic hydroxyl group and the activated aromatic ring of this compound and its analogues allow for a variety of reactions with nitrogen-containing compounds, leading to the formation of valuable intermediates and final products.

Condensation with Amines to Form Schiff Bases

Schiff bases, characterized by the C=N-R functional group, are synthesized through the condensation of a primary amine with a carbonyl compound or, in some cases, with activated phenols. imist.ma These compounds and their metal complexes are versatile and exhibit a wide range of biological activities. nih.gov The formation of a Schiff base typically involves nucleophilic addition to form a hemiaminal, which then undergoes dehydration. imist.ma

While the direct condensation of this compound with simple amines to form Schiff bases is not extensively documented in readily available literature, the derivatization of similar phenolic structures to aldehydes, which then readily undergo condensation, is a common synthetic strategy. For example, 3-tert-butyl-5-(chloromethyl)-2-hydroxybenzaldehyde (B3348696) can be synthesized and subsequently reacted with amines to form chiral Schiff base ligands. The aldehyde and hydroxyl groups in such molecules are key to forming tridentate ligands upon condensation with suitable amines.

The synthesis of Schiff bases from various aldehydes, including substituted hydroxybenzaldehydes, with different primary amines is a well-established process. scispace.com These reactions are often catalyzed by acids or can be carried out under solvent-free conditions, for instance, using P2O5 supported on SiO2. scispace.com

Nucleophilic Additions and Substitutions with Secondary Amines

The reaction of phenolic compounds with secondary amines can lead to a range of products depending on the specific reactants and conditions. While direct nucleophilic aromatic substitution on an unactivated phenol ring is generally difficult, the reactivity can be enhanced by the presence of activating groups or through different reaction pathways.

Research on the interaction of o-benzoquinones derived from sterically hindered phenols, such as 3,5-di-tert-butyl-o-benzoquinone, with secondary amines has demonstrated the formation of N,N-disubstituted o-aminophenols. researchgate.net For example, the reaction with dimethylamine (B145610) leads to 2-(N,N-dimethylamino)-4,6-di-tert-butyl-phenol. researchgate.net This suggests that under oxidative conditions, analogues of this compound could potentially undergo similar transformations.

Furthermore, the Mannich reaction, which involves the aminoalkylation of an acidic proton located ortho or para to a hydroxyl group, is a classic example of a reaction involving a phenol, an amine (often secondary), and formaldehyde. This reaction leads to the formation of aminomethylated phenols. The synthesis of compounds like 2,6-di-tert-butyl-α-dimethylamino-p-cresol is a related example of this type of transformation. google.com

Derivatization for Advanced Functionalization

The derivatization of this compound and its analogues is a key strategy for creating more complex molecules with tailored properties. nih.govresearchgate.net Functionalization can occur at the phenolic hydroxyl group or on the aromatic ring, opening pathways to a wide array of advanced materials and biologically active compounds.

One common approach is the esterification or etherification of the phenolic hydroxyl group. nih.gov For instance, reacting the phenol with acyl chlorides or anhydrides in the presence of a base can produce various esters. nih.gov These modifications can alter the molecule's lipophilicity and biological activity. nih.gov

Another important derivatization involves reactions at the aromatic ring. For example, nitration of 3,5-di-tert-butylphenol can lead to a series of nitrated products, including dienones and nitrophenols, depending on the reaction conditions. cdnsciencepub.com These nitro-derivatives can serve as precursors for further functionalization.

Furthermore, the introduction of other functional groups through reactions like Friedel-Crafts alkylation or acylation can provide handles for subsequent transformations. msuniv.ac.in The tert-butyl and methyl groups on the ring will direct incoming electrophiles to specific positions, influencing the regioselectivity of these reactions. msuniv.ac.in The development of tailored functionalization strategies allows for the synthesis of complex structures, such as the poly(ester-imide)s derived from 4,4'-thiobis(2-tert-butyl-5-methylphenol). nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it reveals the electronic environment of each atom, their proximity, and through-bond connectivity.

Proton (¹H) NMR spectroscopy for 3-tert-butyl-5-methylphenol provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals for the phenolic hydroxyl (-OH) group, the aromatic ring protons, the tert-butyl group, and the methyl group.

The hydroxyl proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration due to hydrogen bonding. The nine equivalent protons of the sterically bulky tert-butyl group produce a sharp singlet around 1.3 ppm. vulcanchem.com The three protons of the methyl group attached to the aromatic ring also appear as a singlet, typically in the region of 2.0-2.3 ppm. The aromatic protons, being in different positions relative to the substituents, would theoretically appear as distinct signals in the aromatic region of the spectrum (typically 6.5-7.5 ppm). chemicalbook.com The lack of coupling between the aromatic protons would indicate a para-relationship. nih.gov

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.3 | Singlet | 9H |

| Ar-CH₃ | ~2.2-2.3 | Singlet | 3H |

| Ar-H | ~6.6-7.0 | Singlets | 3H |

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a detailed map of the carbon framework. oregonstate.edu Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum would show signals for the quaternary carbon of the tert-butyl group and the carbons of its four methyl groups. nih.gov The carbon of the aromatic methyl group would also be present. The aromatic ring itself would display six signals: three for the carbons bearing a proton and three for the substituted quaternary carbons (C-OH, C-tert-butyl, C-methyl). The chemical shifts of these aromatic carbons are influenced by the nature of the substituent (electron-donating or withdrawing). oregonstate.edu For instance, the carbon atom bonded to the hydroxyl group (C-OH) is expected to resonate at a downfield chemical shift (around 150-155 ppm). chemicalbook.comchemicalbook.com The quaternary carbon of the tert-butyl group typically appears around 34 ppm, with the methyl carbons of this group resonating around 30-31 ppm. nih.govchemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C (CH₃)₃ | ~34 |

| -C(C H₃)₃ | ~31 |

| Ar-C H₃ | ~21 |

| Ar-C (unsubstituted) | ~115-130 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would primarily confirm the coupling between the aromatic protons on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals of the tert-butyl and methyl groups to their corresponding carbon signals, and each aromatic proton to its respective ring carbon. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals long-range (2-3 bond) correlations between protons and carbons. science.govresearchgate.net For this compound, key HMBC correlations would include:

Correlations from the tert-butyl protons to the quaternary aromatic carbon they are attached to, as well as the adjacent aromatic carbons. nih.gov

Correlations from the methyl protons to the aromatic carbon they are attached to and its neighbors. nih.gov

Correlations from the aromatic protons to various carbons in the ring, helping to confirm the substitution pattern. researchgate.net

These 2D experiments, used in concert, would provide unambiguous evidence for the connectivity and complete structural assignment of this compound. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum displays absorption bands characteristic of specific functional groups.

For this compound, the key features in the FT-IR spectrum would be:

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness is due to intermolecular hydrogen bonding.

Multiple sharp bands between 2850 and 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the tert-butyl and methyl groups.

Aromatic C=C stretching vibrations, which typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

In-plane and out-of-plane C-H bending vibrations for the substituted aromatic ring, which provide information about the substitution pattern.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3600-3200 | O-H Stretch (broad) | Phenolic Hydroxyl |

| ~2960-2870 | C-H Stretch | tert-Butyl, Methyl |

| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Phenol (B47542) |

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. researchgate.net While FT-IR is more sensitive to polar bonds (like O-H and C=O), Raman spectroscopy is particularly useful for analyzing non-polar, symmetric bonds and vibrations of the carbon skeleton. researchgate.net

In the Raman spectrum of this compound, one would expect to see:

Strong bands corresponding to the aromatic ring stretching vibrations. The "ring breathing" mode, a symmetric vibration of the entire ring, is often a prominent feature in the Raman spectra of aromatic compounds.

Signals for the C-H stretching vibrations of the alkyl groups.

Vibrations associated with the C-C bonds of the tert-butyl group and the bond connecting it to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, it provides crucial information for molecular weight confirmation and structural elucidation through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and a series of characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint, aiding in structural identification.

In the EI-MS of this compound, the molecular ion peak [M]•+ is observed, confirming the compound's molecular weight. A prominent fragmentation involves the loss of a methyl group (CH₃) from the tert-butyl substituent, resulting in a stable tertiary carbocation. This is often observed as a base peak or a significantly intense peak at [M-15]+. Further fragmentation can occur through the loss of other alkyl fragments or rearrangement processes common to phenolic compounds. The molecular ion peak for a related compound, 3-methoxy-5-methylphenol, has been detected at an m/z of 138.16, consistent with its molecular formula C₈H₁₀O₂.

Table 1: Characteristic EI-MS Fragmentation Data for Substituted Phenols

| Compound Class | Molecular Ion [M]•+ | Key Fragment Ions (m/z) | Interpretation |

| Alkylphenols | Present, but can be weak | [M-alkyl]⁺ | Loss of alkyl substituent |

| tert-Butylphenols | Present | [M-15]⁺, [M-57]⁺ | Loss of methyl or entire tert-butyl group |

Note: This table provides a generalized fragmentation pattern for alkylphenols. Specific m/z values for this compound would require experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally useful for determining the purity of this compound and for identifying its presence in complex mixtures.

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. The retention time from the GC provides one level of identification, while the mass spectrum provides another. This dual identification significantly enhances the confidence in the analytical results. GC-MS has been successfully employed for the analysis of various synthetic phenolic antioxidants in different matrices, demonstrating its effectiveness in separating and identifying structurally similar compounds. diva-portal.orgresearchgate.net For instance, a study on the analysis of synthetic phenolic antioxidants in blood utilized GC-MS for the detection of compounds including various tert-butylated phenols. diva-portal.org

Tandem Mass Spectrometry, or MS-MS, is an advanced technique that involves multiple stages of mass analysis. It is particularly valuable for elucidating the fragmentation pathways of ions. In a typical MS-MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into product ions. The second mass analyzer then separates and detects these product ions.

By studying the relationship between the precursor and product ions, the fragmentation pathways can be mapped out in detail. This provides unambiguous structural information and can help to differentiate between isomers that might produce similar initial mass spectra. For example, in the analysis of related compounds, MS-MS has been used to confirm the identity of metabolites by observing characteristic losses, such as the loss of water from a hydroxylated tert-butyl group. mdpi.com The development of methods for analyzing preservatives in cosmetics has also utilized GC-tandem mass spectrometry to achieve high sensitivity and reliability. chrom-china.com

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) and the intensity of the absorption are characteristic of a molecule's electronic structure, particularly the extent of conjugation.

For this compound, the phenolic ring constitutes a chromophore. The hydroxyl (-OH), tert-butyl, and methyl groups act as auxochromes, which modify the absorption characteristics of the chromophore. The UV-Vis spectrum of phenols typically displays two absorption bands. The primary band, at shorter wavelengths, is due to the π → π* transition of the aromatic ring. A secondary, less intense band at longer wavelengths arises from an n → π* transition involving the non-bonding electrons of the hydroxyl group. The position and intensity of these bands are influenced by the substituents and the solvent used. For example, in a related compound, 3-tert-butyl-5-(chloromethyl)-2-hydroxybenzaldehyde (B3348696), UV-Vis spectroscopy identified π→π* and n→π* transitions with λmax values around 276 nm and 362 nm in DMSO.

Table 2: Typical UV-Vis Absorption Data for Phenolic Compounds

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 200 - 280 | High |

| n → π | 250 - 350 | Low to Medium |

Note: Specific λmax values for this compound would require experimental measurement.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, the precise arrangement of atoms in the crystal lattice can be determined, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing

While a specific single-crystal X-ray structure for this compound is not publicly available in crystallographic databases, extensive studies on closely related substituted phenols and their derivatives provide a clear framework for understanding its expected solid-state structure. For instance, analyses of various ortho-substituted phenols reveal the significant role of intramolecular hydrogen bonding in defining their molecular geometry. In derivatives of this compound, such as the Schiff base N,N'-Bis(3-tert-butyl-5-methylsalicylidene)-1,2-diaminophenylene, the phenolic -OH group is a key participant in forming intramolecular hydrogen bonds. These interactions create planar six-membered rings that stabilize the molecular conformation.

In a hypothetical crystal structure of this compound, the key features would include:

Molecular Geometry : The molecule would consist of a planar benzene (B151609) ring substituted with hydroxyl, tert-butyl, and methyl groups. The bond lengths and angles would be consistent with those of other phenolic compounds, although minor distortions might occur due to steric hindrance from the bulky tert-butyl group.

Hydrogen Bonding : The phenolic hydroxyl group is a potent hydrogen bond donor. In the solid state, it would likely form intermolecular hydrogen bonds with the hydroxyl group of a neighboring molecule, leading to the formation of chains or cyclic motifs. This is a common packing feature in phenols and significantly influences their melting point and solubility.

The crystallographic data for a related derivative, N,N'-bis(3-tert-butyl-2-hydroxy-5-methylbenzylidene)ethane-1,2-diamine, confirms that the packing is dominated by H···H (77.5%), H···C/C···H (16%), and H···O/O···H (3.1%) interactions, highlighting the importance of both hydrophobic and hydrogen-bonding contributions.

Table 1: Representative Crystallographic Data for a Substituted Phenol Derivative (Note: Data is for a closely related derivative, N,N'-bis(3-tert-butyl-2-hydroxy-5-methylbenzylidene)ethane-1,2-diamine, as a specific CIF for this compound is not available.)

| Parameter | Value |

| Chemical Formula | C₂₆H₃₆N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.519(3) |

| b (Å) | 7.5857(15) |

| c (Å) | 22.055(4) |

| β (°) | 100.99(3) |

| Volume (ų) | 2383.1(8) |

| Z (molecules/unit cell) | 4 |

X-ray Diffraction Techniques in Polymer Morphology Characterization

When this compound, as a type of hindered phenolic antioxidant, is incorporated into a polymer matrix, X-ray diffraction (XRD) becomes a crucial tool for characterizing the morphology of the resulting blend. Unlike single-crystal XRD, this technique is applied to polycrystalline or semi-crystalline polymer samples to probe bulk properties such as the degree of crystallinity, crystallite size, and polymer chain packing.

The addition of phenolic antioxidants can significantly influence the morphology and, consequently, the physical properties of polymers. XRD studies are instrumental in revealing these changes:

Degree of Crystallinity : Polymers can have both crystalline regions, where chains are ordered, and amorphous regions, where they are disordered. The XRD pattern of a semi-crystalline polymer consists of sharp Bragg peaks superimposed on a broad amorphous halo. By analyzing the relative areas of these components, the degree of crystallinity can be quantified. The presence of a hindered phenol can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity, which is observable as a reduction in the intensity of the sharp diffraction peaks.

Amorphous Blends : In some cases, the goal is to create a fully amorphous blend. For example, in the development of high-performance damping materials, hindered phenols are mixed with polymers like polyurethane. XRD is used to confirm the absence of sharp crystalline peaks, verifying that the hindered phenol has not crystallized out of the matrix and that the hybrid material remains in a stable, amorphous state.

Interchain Spacing : The position of the broad amorphous halo in an XRD pattern can provide information about the average distance between polymer chains. Studies on poly(1-trimethylsilyl-1-propyne) (PTMSP) films containing phenolic antioxidants have shown that thermal treatment can cause a shift in the diffraction peaks to higher angles, indicating a decrease in interchain distances and an increase in the packing density of the polymer macromolecules.

For instance, research on polyurethane-based hybrid materials has demonstrated that the incorporation of a synthesized linear hindered phenol results in an amorphous system, as confirmed by the absence of crystalline peaks in the XRD patterns. This amorphous nature is critical for the material's damping performance. Similarly, the stabilization of PTMSP films with phenolic antioxidants was studied using WAXD (Wide-Angle X-ray Diffraction), which showed that thermal annealing led to an increase in the density of macrochain packing.

Table 2: Effect of Phenolic Antioxidant on Polymer Structural Properties via XRD

| Polymer System | Additive | Observation from XRD Analysis | Reference |

| Poly(1-trimethylsilyl-1-propyne) (PTMSP) | Hindered Phenols (e.g., Vulkanox BKF, Irganox 1010) | Increased packing density of macrochains upon thermal treatment. | |

| Polyurethane | Linear Hindered Phenol | Confirmed the amorphous state of the hybrid material, preventing crystallization of the phenol. | |

| Carboxylated Nitrile Rubber (XNBR) | Hindered Phenols (e.g., AO-2246) | Showed that some hindered phenols can crystallize within the polymer matrix upon aging. |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection and Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique used to detect and characterize species with unpaired electrons, such as free radicals. In the context of this compound, ESR is the definitive method for studying the corresponding 3-tert-butyl-5-methylphenoxyl radical, which is formed when the phenolic hydrogen atom is abstracted. This radical is the key intermediate in the antioxidant action of the parent phenol.

The ESR spectrum of a radical provides two crucial pieces of information:

g-value : This is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron. For phenoxyl radicals, g-values are typically greater than that of a free electron (g ≈ 2.0040-2.0053), which helps in their identification.

Hyperfine Splitting : The unpaired electron interacts with magnetic nuclei (like ¹H) in the molecule, splitting the ESR signal into multiple lines. The spacing of these lines, known as the hyperfine coupling constant (hfc or a), is directly proportional to the spin density of the unpaired electron on that nucleus. This allows for a detailed mapping of the unpaired electron's delocalization across the molecule.

For the 3-tert-butyl-5-methylphenoxyl radical , the unpaired electron is primarily located on the oxygen atom but is delocalized onto the aromatic ring through the π-system. The ESR spectrum is expected to show hyperfine splittings from the protons on the ring and the methyl group:

The tert-butyl group at position 3 has no protons directly on the ring, and its protons are too far away to cause significant splitting. Its primary role is steric hindrance, which increases the stability of the phenoxyl radical.

The methyl group protons at position 5 will produce a characteristic splitting.

The aromatic protons at positions 2, 4, and 6 will also interact with the unpaired electron, leading to further splitting of the ESR signal.

Theoretical studies using Density Functional Theory (DFT) and experimental measurements on similar substituted phenoxyl radicals provide a basis for predicting the hyperfine constants. For example, in related 4-methylphenoxyl radicals, the methyl proton hfc is a sensitive probe of the spin distribution. The magnitude of the ring proton splittings reveals the extent of delocalization onto the ortho and para positions. The solvent can also influence the hyperfine coupling constants, particularly for unhindered phenols where hydrogen bonding between the phenoxyl radical and parent phenol molecules can occur.

Table 3: Typical Hyperfine Coupling Constants (hfc) for Substituted Phenoxyl Radicals (Note: These are representative values from literature for similar radicals to illustrate the technique. Specific experimental values for the 3-tert-butyl-5-methylphenoxyl radical are not readily available.)

| Radical Type | Interacting Protons | Typical hfc (Gauss) | Reference |

| 2,6-di-tert-butyl-4-methylphenoxyl | p-CH₃ | ~11 | |

| 2,6-di-tert-butyl-4-methylphenoxyl | m-H | ~1.8 | |

| 2-tert-butyl-1,4-benzosemiquinone | Ring H | 1.8 - 2.9 (mT) -> 18-29 G | |

| Phenoxyl Radical (general) | Ring H | 1 - 10 |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT methods are widely used to predict a variety of molecular properties with a good balance of accuracy and computational cost.

Ground State Geometry Optimization and Energetic Landscapes

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its atoms. For 3-tert-butyl-5-methylphenol, this process would yield precise information on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. researchgate.netsemanticscholar.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap suggests that the molecule is more reactive. nih.gov For this compound, FMO analysis would identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack.

| Parameter | Calculated Value (eV) |

|---|---|

| Energy of HOMO | Data not available |

| Energy of LUMO | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, an MEP analysis would highlight the electron-rich oxygen atom of the hydroxyl group and the electron distribution on the aromatic ring.

Vibrational Frequency and Spectroscopic Parameter Predictions (e.g., NMR Chemical Shifts, UV-Vis absorption)

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. This allows for the assignment of experimental spectral bands to specific vibrational modes of the molecule.

Furthermore, DFT can be employed to predict nuclear magnetic resonance (NMR) chemical shifts. nih.govscribd.com By calculating the magnetic shielding tensors of the nuclei in the molecule, the chemical shifts of ¹H and ¹³C atoms can be estimated, aiding in the interpretation of experimental NMR spectra. While experimental NMR data for related compounds like 3-tert-butylphenol (B181075) exists, specific DFT predictions for this compound were not found in the searched literature. researchgate.net

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. morressier.comresearchgate.net It calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption bands in the UV-Vis spectrum. For this compound, TD-DFT calculations would provide insights into its photophysical properties.

| Spectroscopic Data | Predicted Values |

|---|---|

| Key Vibrational Frequencies (cm⁻¹) | Data not available |

| ¹H NMR Chemical Shifts (ppm) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

| UV-Vis λmax (nm) | Data not available |

Reaction Mechanism Pathways and Transition State Analysis (e.g., hydrogenolysis, amine addition)

Molecular Mechanics (MM) and Conformational Analysis

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. MM methods are much faster than quantum mechanical methods like DFT, making them well-suited for studying large molecules and for performing conformational analysis.

Conformational analysis involves identifying the different spatial arrangements of atoms in a molecule (conformers) and determining their relative energies. For this compound, MM calculations could be used to explore the rotational barriers of the tert-butyl and methyl groups and to identify the most stable conformers. While general principles of conformational analysis are well-understood, specific MM studies for this compound were not found in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a specific chemical property. researchgate.net While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR modeling for phenolic compounds, in general, are well-established and can be applied to understand its structure-property correlations.

Phenolic compounds are a well-studied class of antioxidants, and numerous QSAR studies have been conducted to elucidate the structural features that contribute to their antioxidant capacity. These studies typically involve the calculation of various molecular descriptors that quantify different aspects of the molecule's structure and electronic properties. These descriptors are then used to build a mathematical model that can predict the antioxidant activity of other phenolic compounds.

Commonly used molecular descriptors in QSAR studies of phenolic antioxidants include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO gap. For phenolic compounds, the bond dissociation enthalpy (BDE) of the phenolic O-H bond is a critical descriptor, as it relates to the ease of hydrogen atom donation to scavenge free radicals.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its size, shape, and branching.

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which indicates the lipophilicity of the molecule, and molar refractivity, which relates to its polarizability.

A general QSAR model for the antioxidant activity of phenolic compounds can be represented by the following equation:

Antioxidant Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Where 'f' is a mathematical function (e.g., linear regression, partial least squares, etc.) that relates the descriptors to the activity.

For this compound, the presence of the electron-donating tert-butyl and methyl groups on the phenol (B47542) ring would be expected to influence its electronic properties and, consequently, its antioxidant activity. A hypothetical QSAR model for this compound would likely include descriptors that capture these electronic effects, as well as steric parameters related to the bulky tert-butyl group. The development of such a model would involve synthesizing a series of related compounds, measuring their antioxidant activity, calculating a range of molecular descriptors, and then using statistical methods to derive a predictive QSAR equation. Such models are valuable for predicting the antioxidant potential of new, unsynthesized phenolic compounds. nih.gov

Table 1: Key Molecular Descriptors in QSAR Modeling of Phenolic Antioxidants

| Descriptor Type | Examples | Relevance to Antioxidant Activity |

| Electronic | Bond Dissociation Enthalpy (BDE) of O-H, Ionization Potential (IP), HOMO Energy | Relates to the ability to donate a hydrogen atom or an electron to neutralize free radicals. |

| Steric | Molar Volume, Surface Area, Sterimol Parameters | Influences the accessibility of the phenolic hydroxyl group to free radicals. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Affects the distribution of the antioxidant in biological systems and its interaction with lipid membranes. |

| Topological | Connectivity Indices, Shape Indices | Describes the overall molecular structure and branching, which can influence receptor binding and activity. |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)

Hydrogen Bonding:

The most significant intermolecular interaction expected for this compound is hydrogen bonding involving the phenolic hydroxyl group. In the solid state, it is anticipated that the hydroxyl group of one molecule will act as a hydrogen bond donor to the hydroxyl group of a neighboring molecule, forming chains or other supramolecular assemblies.

A study on a co-crystal of 2-tert-butyl-4-methylphenol (B42202) with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane revealed the presence of intermolecular O—H⋯N hydrogen bonds. nih.gov In the pure crystal structure of 2-tert-butyl-4-methylphenol, weak intermolecular O—H⋯π interactions and non-classical intramolecular C—H⋯O hydrogen bonds are observed. iucr.org For this compound, similar intermolecular O—H⋯O or O—H⋯π interactions are plausible, dictating the primary packing motif.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. mdpi.com It maps the electron distribution of a molecule within a crystal to generate a surface that provides a detailed picture of all close intermolecular contacts.

For a substituted phenol like this compound, a Hirshfeld surface analysis would likely reveal the following key interactions:

O···H/H···O Contacts: These represent the hydrogen bonding interactions and would appear as distinct red regions on the dnorm surface, indicating close contacts. The fingerprint plot would show sharp spikes corresponding to these donor-acceptor interactions. acs.org

H···H Contacts: Due to the presence of numerous hydrogen atoms on the tert-butyl and methyl groups, as well as the aromatic ring, H···H contacts would constitute a significant portion of the Hirshfeld surface, appearing as a large, diffuse region in the fingerprint plot.

C···H/H···C Contacts: These represent weaker C—H⋯π interactions, where a C-H bond interacts with the π-system of an adjacent aromatic ring. These would be visible on the Hirshfeld surface and in the fingerprint plot.

The steric bulk of the tert-butyl group in this compound would likely influence the crystal packing and the nature of the intermolecular interactions, potentially leading to a less dense packing arrangement compared to less substituted phenols.

Table 2: Anticipated Intermolecular Interactions for this compound

| Interaction Type | Description | Expected Contribution to Crystal Packing |

| O—H···O Hydrogen Bonding | Interaction between the hydroxyl hydrogen of one molecule and the hydroxyl oxygen of another. | Primary driving force for the formation of supramolecular structures. |

| C—H···π Interactions | Interaction between C-H bonds and the π-electron cloud of the aromatic ring. | Contribute to the overall stability of the crystal lattice. |

| van der Waals Forces | Weak, non-specific interactions arising from temporary fluctuations in electron density. | Pervasive throughout the crystal structure, contributing to cohesion. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | May occur, depending on the specific packing arrangement, contributing to stability. |

Catalysis and Ligand Design Incorporating Hindered Phenol Moieties

Design Principles for Phenolic Ligand Architectures

The effectiveness of a catalyst is intimately linked to the design of the ligands that surround the metal center. For ligands derived from hindered phenols such as 3-tert-butyl-5-methylphenol, several key design principles are considered to optimize catalytic performance. These principles revolve around the steric and electronic properties of the ligand, which in turn influence the stability, activity, and selectivity of the resulting metal complex.

The bulky tert-butyl group and the methyl group on the phenol (B47542) ring provide significant steric hindrance around the metal's coordination sphere. This steric bulk can be strategically utilized to:

Control the coordination number and geometry of the metal center: By restricting the space around the metal, the ligand can favor specific coordination numbers and geometries, which can be crucial for catalytic activity.

Create a chiral pocket: In asymmetric catalysis, the steric hindrance can be used to create a chiral environment around the active site, leading to the preferential formation of one enantiomer of the product.

Prevent catalyst deactivation: The bulky groups can protect the metal center from unwanted side reactions, such as dimerization or reaction with solvent molecules, thereby enhancing the catalyst's stability and lifetime.

The electronic properties of the phenolic ligand, primarily governed by the hydroxyl group and the substituents on the aromatic ring, are also critical. The phenoxide moiety is a strong σ-donor, which can increase the electron density at the metal center. This, in turn, can influence the metal's redox potential and its reactivity in catalytic cycles. The electronic nature of the ligand can be further tuned by introducing either electron-donating or electron-withdrawing groups on the phenol backbone.

Recent research has explored the synthesis of novel tridentate ligands based on the closely related isomer, 2-tert-butyl-4-methylphenol (B42202). These studies provide valuable insights into the design principles that are also applicable to ligands derived from this compound. For instance, the reaction of 2-tert-butyl-4-methylphenol has been shown to yield sterically hindered bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)amine ligands. researchgate.net These ligands have been used to synthesize isostructural dioxo molybdenum and tungsten complexes. researchgate.net

The catalytic activity of these complexes has been investigated in the epoxidation of various olefins, demonstrating the potential of such hindered phenolic ligands in oxidation catalysis. researchgate.net The data from these studies can be used to inform the design of analogous catalysts based on this compound, with the expectation of similar or potentially enhanced catalytic performance due to the different substitution pattern on the phenol ring.

To illustrate the impact of ligand design on catalytic performance, the following table presents hypothetical data based on the types of results reported in the literature for similar hindered phenol-based catalysts.

Table 1: Catalytic Performance of Hypothetical Molybdenum Complex with a this compound-derived Ligand in Olefin Epoxidation

| Entry | Substrate | Oxidant | Catalyst Loading (mol%) | Conversion (%) | Selectivity (%) |

| 1 | Cyclooctene | TBHP | 1 | 98 | >99 |

| 2 | Styrene | TBHP | 1 | 85 | 92 |

| 3 | 1-Octene | TBHP | 1 | 75 | 88 |

This table is a representation of typical data and does not reflect actual experimental results for a this compound-derived catalyst, as specific literature for this exact compound is not available.

The design principles outlined above provide a roadmap for the development of new and improved catalysts based on the this compound framework. By carefully considering the interplay of steric and electronic effects, and by employing sophisticated ligand architectures, it is possible to create catalysts with tailored properties for a wide range of chemical transformations.

Synthesis and Applications of Functionalized Derivatives in Advanced Materials and Organic Chemistry Research

Synthesis of Specialized Phenolic Antioxidants and Stabilizers

The functionalization of 3-tert-butyl-5-methylphenol serves as a foundational platform for the development of a diverse array of specialized phenolic antioxidants and stabilizers. These derivatives are engineered to exhibit enhanced performance characteristics, such as higher thermal stability, improved compatibility with various substrates, and tailored reactivity. The strategic modification of the parent phenol (B47542) structure allows for the creation of molecules with specific properties suited for advanced materials and specialized research applications in organic chemistry.

Propionate (B1217596) Esters (e.g., derived from 3-tert-butyl-4-hydroxy-5-methylphenylpropionic acid)

Propionate esters derived from phenolic compounds are a significant class of antioxidants, valued for their efficacy in stabilizing polymers and other organic materials against oxidative degradation. google.com The synthesis of these esters typically involves the esterification of a phenolic acid with an alcohol. While direct literature on the synthesis starting from 3-tert-butyl-4-hydroxy-5-methylphenylpropionic acid is specific, the general principles can be drawn from the well-documented synthesis of analogous compounds like methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. google.com

The synthesis often begins with a Michael addition reaction between a hindered phenol and an acrylate, such as methyl acrylate, catalyzed by a base like sodium methanolate. google.com This is followed by an H-1,5 migration to yield the final propionate ester. google.com These phenolic propionate esters are crucial in the production of more complex, high-molecular-weight antioxidants. For instance, they can undergo transesterification with polyatomic alcohols like pentaerythritol (B129877) to create highly effective stabilizers. researchgate.netresearchgate.net

The introduction of the propionate ester functionality enhances the molecule's compatibility with non-polar materials like polyolefins, while the sterically hindered phenolic group provides the radical-scavenging antioxidant activity. specialchem.comalpha-plast.com.ua The effectiveness of these antioxidants is attributed to the steric hindrance provided by the tert-butyl group, which stabilizes the phenoxyl radical formed during the inhibition of oxidation. specialchem.com

Table 1: Synthesis and Application of Phenolic Propionate Esters

| Derivative Class | General Synthesis Method | Key Application Areas | Mechanism of Action |

|---|

Methylene-Bridged Bisphenols (e.g., Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane)

Methylene-bridged bisphenols are a class of antioxidants known for their high thermal stability and low volatility, making them suitable for high-temperature applications. partinchem.com A prominent example is Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, also known as 2,2'-Methylenebis(6-tert-butyl-4-methylphenol). molbase.com

The synthesis of these compounds typically involves the condensation reaction of a hindered phenol with formaldehyde (B43269). google.com This reaction is often catalyzed by an acid, such as phosphoric acid, under controlled temperature conditions. google.com The process results in the coupling of two phenolic units via a methylene (B1212753) bridge, leading to a molecule with double the antioxidant capacity of the parent phenol.

These bisphenolic compounds are widely used as antioxidants in natural and synthetic rubbers, plastics like ABS and AS resins, and polyolefins. Their effectiveness stems from the presence of two sterically hindered hydroxyl groups, which can independently scavenge free radicals, thus providing robust protection against oxidative degradation. partinchem.com

Table 2: Properties of Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane

| Property | Value |

|---|---|

| CAS Number | 119-47-1 |

| Molecular Formula | C23H32O2 |

| Molecular Weight | 340.5 g/mol |

| Melting Point | 123-127 °C |

Sulfur-Bridged Phenols (e.g., 4,4'-Thiobis(2-tert-butyl-5-methylphenol))

Sulfur-bridged phenols represent another important category of antioxidants, offering a synergistic combination of radical scavenging and peroxide decomposition. partinchem.comsemanticscholar.org A key example is 4,4'-Thiobis(2-tert-butyl-5-methylphenol), which is synthesized by reacting 2-tert-butyl-5-methylphenol with a sulfurizing agent. google.comepo.org

The synthesis often employs sulfur chlorides, such as sulfur dichloride or sulfur monochloride, to create the thioether linkage between two phenolic rings. google.comepo.org The reaction conditions, including the choice of solvent and the presence of a polar modifier, can be adjusted to control the length of the sulfur bridge and the physical state of the final product. google.com These compounds are effective antioxidants in lubricating oils and liquid organic fuels. google.comepo.org

The antioxidant mechanism of sulfur-bridged phenols is twofold: the hindered phenolic groups act as primary radical scavengers, while the sulfur bridge can decompose hydroperoxides, which are key intermediates in autoxidation processes. mdpi.com This dual functionality makes them highly efficient stabilizers. partinchem.com

Table 3: Characteristics of 4,4'-Thiobis(2-tert-butyl-5-methylphenol)

| Characteristic | Description |

|---|---|

| CAS Number | 96-69-5 |

| Molecular Formula | C22H30O2S |

| Application | Antioxidant in the rubber and plastics industry, stabilizer in polyethylene (B3416737) and polyolefin packaging materials. chemicalbook.com |

Alkane-Bridged Phenols (e.g., 4,4'-Butane-1,1-diylbis(2-tert-butyl-5-methylphenol))

Alkane-bridged phenols are another class of bisphenolic antioxidants where two hindered phenol units are linked by an alkyl chain. partinchem.com An example of this is 4,4'-Butane-1,1-diylbis(2-tert-butyl-5-methylphenol). sielc.com These compounds are valued for their high molecular weight, which imparts low volatility and excellent thermal stability.

The synthesis of these molecules typically involves the acid-catalyzed condensation of a hindered phenol with an aldehyde or ketone. In the case of 4,4'-Butane-1,1-diylbis(2-tert-butyl-5-methylphenol), the reaction would involve 2-tert-butyl-5-methylphenol and butyraldehyde. The resulting molecule possesses two hindered phenolic moieties, making it an effective radical scavenger.

These antioxidants are used to stabilize a variety of polymers against thermo-oxidative degradation. The length and nature of the alkane bridge can be varied to fine-tune the physical properties of the antioxidant, such as its solubility and compatibility with different polymer matrices.